molecular formula C24H33N3O6 B2559925 Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897734-77-9

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2559925
CAS No.: 897734-77-9
M. Wt: 459.543
InChI Key: LUYWLMVPGPEMDA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a carboxylate ester and a dihydropyridinone moiety. Key structural elements include:

  • Piperazine-carboxylate: The ethyl ester at position 1 of the piperazine ring enhances solubility and modulates pharmacokinetic properties.
  • Dihydropyridinone scaffold: The 2-oxo-1,2-dihydropyridine ring is substituted with hydroxy, methoxyethyl, methyl, and 4-methoxyphenyl groups, which influence electronic properties and biological interactions.

This compound’s design aligns with pharmacophores known for antioxidant, antimicrobial, and receptor-targeting activities, as seen in structurally related pyridinones and piperazine derivatives.

Properties

IUPAC Name

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-6-8-19(32-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYWLMVPGPEMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxylate Derivatives

Piperazine-carboxylates are common in medicinal chemistry due to their versatility in modulating solubility and bioavailability. Key analogs include:

Compound Name Substituents on Piperazine Key Properties Biological Activity Reference
Target Compound 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-dihydropyridin-3-yl)(4-methoxyphenyl)methyl) Predicted enhanced solubility due to ethyl ester; 4-methoxyphenyl enhances lipophilicity Hypothesized antioxidant/antimicrobial activity (based on analogs)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-nitrophenyl Nitro group (electron-withdrawing) reduces electron density; lower solubility in polar solvents Intermediate in drug synthesis; no direct activity reported
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate 3-chlorophenyl-acetyl Chlorophenyl increases hydrophobicity; ketone may enhance reactivity Antimicrobial potential (similar chlorophenyl derivatives show activity)

Structural Insights :

  • The target compound’s 4-methoxyphenyl group contrasts with the 4-nitro (electron-withdrawing) and 3-chloro (moderately electron-withdrawing) substituents in analogs, leading to differences in electronic profiles and metabolic stability.
  • The ethyl carboxylate in all three compounds improves membrane permeability compared to free carboxylic acids.
Dihydropyridinone and Pyridazinone Derivatives

The dihydropyridinone core is critical for hydrogen bonding and π-π interactions. Notable analogs include:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound 2-oxo-1,2-dihydropyridine 4-hydroxy, 2-methoxyethyl, 6-methyl Hypothesized antioxidant activity (similar to pyridinones)
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-fluorophenyl-piperazine Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-oxo-1,2-dihydropyridine Bromophenyl, cyano High antioxidant activity (79.05% DPPH scavenging at 12 ppm)

Functional Comparisons :

  • Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl and hydroxy groups may enhance radical scavenging (antioxidant activity) compared to bromophenyl (bulky, less electron-rich).
  • Piperazine vs. Cyano Substituents: Piperazine in the target compound likely improves solubility and bioavailability over the cyano group in ’s derivatives.
Molecular Similarity and Drug Design

Using Tanimoto similarity metrics (), the target compound shares key pharmacophores with known bioactive molecules:

  • Piperazine-carboxylate : Common in kinase inhibitors and antipsychotics (e.g., aripiprazole analogs).
  • Dihydropyridinone: Found in antioxidants (e.g., ascorbic acid derivatives) and antimicrobial agents.

Activity Cliffs : Structural variations (e.g., methoxyethyl vs. fluorophenyl) may lead to significant differences in potency despite similar scaffolds.

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